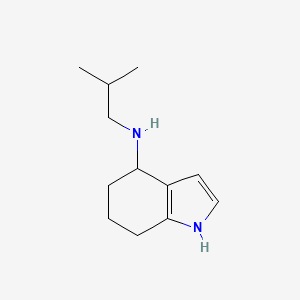
N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an indole ring system with an amine group and a 2-methylpropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves the reaction of an appropriate indole derivative with a suitable amine. One common method involves the reduction of a nitroindole precursor followed by alkylation with 2-methylpropylamine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indole ring or the amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indole: Similar structure but lacks the amine group.
N-(2-Methylpropyl)-1H-indole: Similar structure but lacks the tetrahydro modification.
4,5,6,7-Tetrahydro-1H-indol-4-amine: Similar structure but lacks the 2-methylpropyl substituent.
Uniqueness
N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine is unique due to the combination of its indole ring system, amine group, and 2-methylpropyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine |
InChI |
InChI=1S/C12H20N2/c1-9(2)8-14-12-5-3-4-11-10(12)6-7-13-11/h6-7,9,12-14H,3-5,8H2,1-2H3 |
InChI Key |
FPGFPFQCZGPLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCCC2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


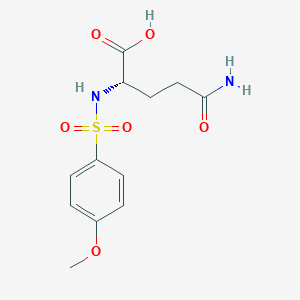

![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B15254799.png)
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254800.png)
![5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254807.png)
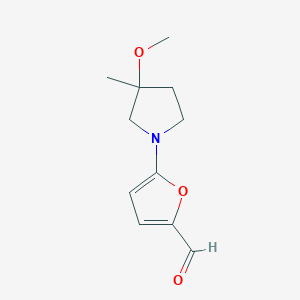
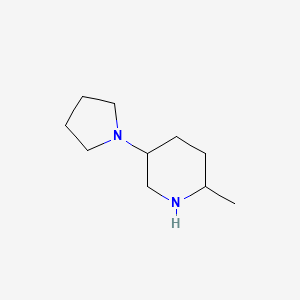

![Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254823.png)
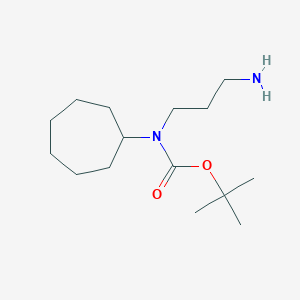
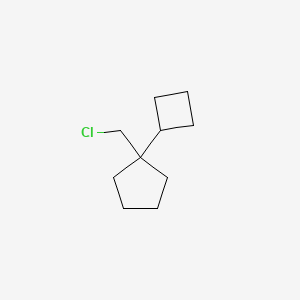
![6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254842.png)
![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B15254849.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15254854.png)
